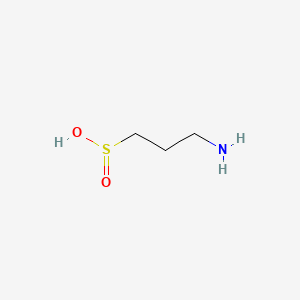

Homohypotaurine

Vue d'ensemble

Description

Homohypotaurine is a decarboxylation product obtained from L-homocysteinesulfinic acid . It is an analogue of γ-aminobutyric acid, with the carboxylic group of the latter being replaced by a sulfinic group . Homohypotaurine is derived from cysteine (and homocysteine) in mammals, and the biosynthesis of hypotaurine from cysteine occurs in the pancreas .

Synthesis Analysis

Homohypotaurine (3-aminopropansulfinic acid) and homothiotaurine (3-aminopropanthiosulfonic acid) have been synthesized . The decarboxylation of L-homocysteinesulfinic acid by an enzymatic preparation from Clostridium welchii results in the formation of homohypotaurine .

Molecular Structure Analysis

The molecular formula of Homohypotaurine is C3H9NO2S . Its molecular weight is 123.18 g/mol . The InChIKey of Homohypotaurine is NPGXQDBNBFXJKB-UHFFFAOYSA-N . The Canonical SMILES of Homohypotaurine is C(CN)CS(=O)O .

Chemical Reactions Analysis

Homohypotaurine is a decarboxylation product obtained from L-homocysteinesulfinic acid . The oxidation of 3-aminopropanesulfinic acid yields 3-aminopropanesulfonic acid or homotaurine .

Physical And Chemical Properties Analysis

Homohypotaurine has been isolated on ion exchange resins in the form of a hydrate . At temperatures above 100°C, homohypotaurine loses its hydration water . The infrared spectra of homohypotaurine include SO2- (950, 985, 1010 cm-1), NH3+ (1630 cm-1), and H2O (hydrate) (1670 cm-1) .

Applications De Recherche Scientifique

Neurological Research

Homohypotaurine is recognized for its role as a gabamimetic agent , which means it can evoke neurological responses similar to those elicited by γ-aminobutyric acid (GABA) . This property makes it valuable in the study of neurological disorders and the development of treatments that target GABAergic systems.

Biomaterials

The sulfonic acid group in homohypotaurine enhances the properties of biomaterials. It’s used in the creation of hydrogels, scaffolds, and nanoparticles , particularly in tissue engineering where it improves cell adhesion, proliferation, and differentiation . This has significant implications for regenerative medicine and drug delivery systems.

Mécanisme D'action

Target of Action

Homohypotaurine, also known as 3-aminopropane-1-sulfinic acid, is a decarboxylation product obtained from L-homocysteinesulfinic acid It is known that homohypotaurine and its oxidation product, homotaurine, are analogues of γ-aminobutyric acid (gaba), a major inhibitory neurotransmitter in the mammalian central nervous system . Therefore, it is plausible that Homohypotaurine may interact with GABA receptors or other related targets in the nervous system.

Biochemical Pathways

It is known to be a decarboxylation product of L-homocysteinesulfinic acid, suggesting it may play a role in sulfur amino acid metabolism

Pharmacokinetics

Pharmacokinetics describes how a drug is absorbed, distributed, metabolized, and excreted by the body . These properties are affected by the physicochemical properties of the drug, human behavior (e.g., food and drug intake), and genetics

Result of Action

It is known that γ-aminobutyric acid (gaba) acts as a depressor on nervous cells, and homotaurine, a structurally similar compound to homohypotaurine, has an even stronger activity of the same kind This suggests that Homohypotaurine may have similar neurophysiological effects

Propriétés

IUPAC Name |

3-aminopropane-1-sulfinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO2S/c4-2-1-3-7(5)6/h1-4H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPGXQDBNBFXJKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CS(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30179995 | |

| Record name | Homohypotaurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25346-09-2 | |

| Record name | Homohypotaurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025346092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Homohypotaurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is homohypotaurine and how is it synthesized?

A1: Homohypotaurine (3-aminopropanesulfinic acid) is a naturally occurring sulfinic amino acid structurally similar to the inhibitory neurotransmitter γ-aminobutyric acid (GABA). While its presence in mammalian tissues is debated, it can be synthesized through various methods. One approach involves enzymatic decarboxylation of L-homocysteinesulfinic acid using enzyme preparations from sources like Clostridium welchii []. Another method involves chemical synthesis using acrylic acid and formaldehyde sulfoxylate as precursors [].

Q2: Does homohypotaurine have any known biological activity?

A2: Although not definitively proven to be endogenously synthesized in mammals, research suggests that homohypotaurine exhibits neurophysiological activity, particularly at the level of spinal cord synapses. In fact, studies indicate its inhibitory action can be two to five times stronger than GABA in these locations []. This suggests a potential role for homohypotaurine in modulating neuronal excitability, although further research is needed to fully elucidate its physiological functions.

Q3: What analytical techniques are used to study homohypotaurine?

A3: Various techniques are employed for the isolation, identification, and quantification of homohypotaurine. Ion exchange resins are effective for isolating the compound, often obtained as a hydrate []. To differentiate homohypotaurine from related sulfinic and sulfonic amino acids, analytical and preparative separation techniques are crucial []. For accurate quantification, a rapid method utilizing the iodoplatinate reagent, developed by Awwad and Adelstein, has been established []. This method allows researchers to accurately measure homohypotaurine concentrations in various biological samples and experimental settings.

Q4: Has any research explored the enzymatic breakdown of homohypotaurine?

A4: Yes, there has been research on the metabolic fate of homohypotaurine. One study identified 3-sulfinopropionic acid, an analog of succinic acid, as a product of homohypotaurine transamination and dehydrogenation. This reaction was observed in extracts of Pseudomonas fluorescens, suggesting a potential metabolic pathway for this compound []. Further research is needed to determine if similar pathways exist in mammals.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Fluorophenyl)methylthio]-5-(2-methylphenyl)-1,3,4-oxadiazole](/img/structure/B1221815.png)

![N-[4-(4-hydroxy-1-piperidinyl)but-2-ynyl]-N-methylacetamide](/img/structure/B1221817.png)